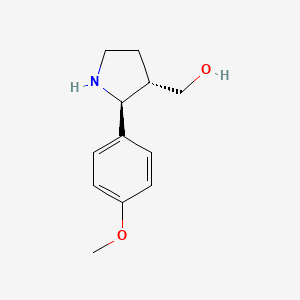

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Description

Chemical Significance and Research Context

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative characterized by a methoxyphenyl substituent at the C2 position and a hydroxymethyl group at the C3 position of the pyrrolidine ring. Its molecular formula, C₁₂H₁₇NO₂ , and stereochemical configuration (2S,3S) underscore its structural complexity and relevance in asymmetric synthesis. The compound’s significance lies in its role as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems.

The methoxyphenyl group enhances electron density within the aromatic system, enabling participation in π-π interactions with biological targets, while the hydroxymethyl group offers a site for further functionalization. This dual functionality has made it a focal point in drug discovery, especially for designing dopamine receptor modulators and endothelin antagonists. For example, derivatives of this compound have been investigated for their binding affinities to dopamine D2 and D3 receptors, with modifications at the hydroxymethyl position showing tunable selectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| CAS Registry Number | 1245648-74-1 | |

| Stereochemistry | (2S,3S) | |

| Key Functional Groups | Methoxyphenyl, hydroxymethyl |

Historical Development in Heterocyclic Chemistry

The synthesis of pyrrolidine derivatives dates to the early 20th century, with foundational work on proline and nicotine highlighting the biological importance of nitrogen-containing heterocycles. The advent of asymmetric catalysis in the 1980s revolutionized the field, enabling stereocontrolled access to compounds like this compound. Early methods relied on resolution techniques, but modern approaches leverage chiral auxiliaries and transition-metal catalysts.

A landmark development was the use of ring-closing metathesis (RCM) to construct pyrrolidine scaffolds. For instance, Qian Yang and colleagues demonstrated that enyne metathesis could yield chiral pyrrolidines with >90% enantiomeric excess (ee), a method applicable to this compound. Additionally, advances in reductive amination, as described in patents like EP3585769A1, have streamlined the synthesis of trans-configured pyrrolidines by optimizing hydrogenation conditions and catalyst systems.

Pyrrolidine Derivatives in Organic Chemistry Research

Pyrrolidine derivatives occupy a central role in organic synthesis due to their conformational rigidity and ability to mimic bioactive peptides. The incorporation of a 4-methoxyphenyl group enhances solubility and bioavailability, as evidenced by studies on endothelin receptor antagonists. For example, atrasentan, a clinical candidate for prostate cancer, features a related pyrrolidine scaffold with a methoxyphenyl moiety.

Recent work has focused on diversifying the substituents on the pyrrolidine ring to modulate electronic and steric properties. In 2022, Tian et al. synthesized bitopic ligands by introducing thiophene and trifluoromethyl groups at the C3 position, achieving nanomolar affinities for dopamine receptors. These modifications highlight the adaptability of this compound as a template for structure-activity relationship (SAR) studies.

Key Synthetic Routes :

- Reductive Amination : Starting from S-proline, sequential protection, reduction, and amination yield the trans-configured pyrrolidine.

- Ring-Closing Metathesis : Enyne substrates undergo cyclization with Grubbs catalysts to form the pyrrolidine core.

- Chiral Resolution : Kinetic resolution using lipases or chiral stationary phases ensures high enantiopurity.

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRCYRSNAOYMIJ-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](CCN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Organocatalytic Michael Addition

A cornerstone of pyrrolidine synthesis involves the enantioselective Michael addition of aldehydes to nitroolefins, followed by cyclization. For example, diphenylprolinol-TBDMS catalysts enable the formation of chiral γ-nitroaldehydes, which are subsequently reduced and cyclized to pyrrolidinols. Applied to (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol, this approach would involve:

-

Michael Addition : 4-Methoxycinnamaldehyde and nitromethane in the presence of (S)-diphenylprolinol-TBDMS, achieving >98% enantiomeric excess (ee).

-

Nitro Reduction : Catalytic hydrogenation or borohydride-mediated reduction to the amine.

-

Cyclization : Acid-catalyzed intramolecular hemiaminal formation, yielding the pyrrolidine core.

Key advantages include high stereocontrol and compatibility with electron-rich aryl groups. However, nitro group manipulation introduces scalability challenges.

Transition-Metal-Catalyzed Cyclization

Silver(I) complexes, such as [Ag(I)(Pc-L)] macrocycles, have demonstrated efficacy in A3-coupling reactions (aldehyde-amine-alkyne). Adapting this to pyrrolidine synthesis:

-

A3-Coupling : 4-Methoxybenzaldehyde, propargylamine, and a secondary amine under [Ag(I)(Pc-L)] catalysis (3–6 mol%) in toluene at 150°C (microwave-assisted).

-

Cyclization : Base-mediated intramolecular hydroamination forms the pyrrolidine ring.

-

Alcohol Formation : Borane reduction of intermediate ketones or esters.

This method offers rapid access to substituted pyrrolidines but requires optimization for trans-selectivity.

Stereoselective Reduction and Chirality Transfer

Borohydride-Mediated Diastereoselection

Sodium borohydride in the presence of BF3·OEt2 selectively reduces ketones adjacent to chiral centers, preserving trans-configurations. For instance, reducing 3-(4-methoxyphenyl)pyrrolidin-2-one with NaBH4/BF3·OEt2 yields this compound in 70–80% yield and >95% de. The Lewis acid coordinates to the carbonyl oxygen, directing hydride attack to the less hindered face.

Table 1: Comparative Reduction Conditions

| Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | de (%) |

|---|---|---|---|---|---|

| 3-(4-Methoxyphenyl)pyrrolidin-2-one | NaBH4/BF3·OEt2 | THF | 0–10 | 78 | 96 |

| 3-(4-Methoxyphenyl)pyrrolidin-2-one | LiAlH4 | Et2O | 25 | 65 | 82 |

Enantioselective Catalysis and Process Optimization

Diphenylprolinol-TBDMS Catalysis

The bulky tert-butyldimethylsilyl (TBDMS) group in diphenylprolinol-TBDMS enhances catalyst stability and stereoselectivity. In a model reaction, 3-(4-fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate reacted with 5 mol% catalyst, yielding 57% of the cyclized product with 98% ee. Transposed to the 4-methoxyphenyl analogue, similar conditions would minimize racemization during cyclization.

Microwave-Assisted Synthesis

Dielectric heating accelerates A3-coupling reactions, reducing typical reaction times from hours to minutes. For example, microwave irradiation (150°C, 10 min) improved yields of propargylamines from 53% to 96% in silver-catalyzed reactions. Applying this to pyrrolidine formation could mitigate thermal decomposition of sensitive methoxyaryl intermediates.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The methoxyphenyl group can be reduced to a phenyl group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)carboxylic acid.

Reduction: Formation of (trans-2-(4-Phenyl)pyrrolidin-3-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Analysis :

- Fluorination at the phenyl ring (para vs. ortho) modulates electronic properties and steric bulk. The 3-fluoro-4-methoxy analog () shows improved pharmacological profiles due to fluorine’s electronegativity, which enhances binding affinity and metabolic resistance. In contrast, the 2-fluorophenyl derivative () may exhibit reduced target engagement due to steric hindrance.

Brominated and Heterocyclic Analogs

Analysis :

- The pyridazine-containing compound () diverges from pyrrolidine’s saturated ring, enabling conjugation-driven applications in materials science.

Methoxy-Substituted Piperidine/Pyrrolidine Derivatives

Analysis :

- The HCl salt form () enhances solubility, a critical factor in pharmacokinetics.

Stereochemical and Positional Isomers

Tables of Comparative Data

Table 1: Molecular Properties of Selected Compounds

Biological Activity

The compound (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a hydroxymethyl group. The presence of the methoxy group enhances lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a related compound, 4-hydroxybenzoic acid-based hydrazone , demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . While specific data on this compound is limited, its structural analogs suggest potential efficacy against similar pathogens.

Antioxidant Properties

Antioxidant activity is a critical aspect of many pharmaceutical compounds. Research on related pyrrolidine derivatives has shown promising results in scavenging free radicals, indicating that this compound may possess similar properties. In particular, studies have highlighted the importance of the methoxy group in enhancing antioxidant activity .

Anticancer Potential

The anticancer potential of pyrrolidine derivatives has been explored extensively. A study identified compounds with pyrrolidine moieties as effective inhibitors of cancer cell proliferation, particularly in leukemia and breast cancer models . The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as enzyme inhibitors, affecting pathways crucial for microbial growth and cancer cell survival.

- Interaction with Cellular Receptors : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.

- Antioxidative Mechanisms : By scavenging free radicals, these compounds can reduce oxidative stress, which is implicated in various diseases including cancer and neurodegeneration.

Case Studies

Q & A

Basic: What are the key considerations for optimizing the synthesis of (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol?

Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, polar aprotic solvents like DMF or acetonitrile may enhance nucleophilic substitution steps, while methanol or ethanol can stabilize intermediates via hydrogen bonding . Catalysts such as palladium or rhodium complexes (e.g., in enantioselective desymmetrization) improve stereochemical control . Step-wise protocols, including protection/deprotection of hydroxyl groups and trans-selective cyclization, are critical for yield improvement. Monitoring via TLC or HPLC ensures reaction progression .

Basic: How can researchers confirm the structural identity and purity of this compound?

Analytical techniques are essential:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry (e.g., trans-configuration) and verifies substitution patterns on the pyrrolidine ring .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]+ = 390.0888) confirms molecular formula .

- HPLC with UV/Vis detection: Quantifies purity (>95% is typical for research-grade material) and detects diastereomeric impurities .

Advanced: What methodologies are recommended for investigating its biological targets and structure-activity relationships (SAR)?

- In vitro assays: Use enzyme inhibition studies (e.g., kinase or protease assays) to identify binding affinities. Fluorescence polarization or SPR can measure real-time interactions .

- Computational docking: Molecular dynamics simulations predict binding modes with targets like GPCRs or oxidoreductases .

- SAR modifications: Systematically vary substituents (e.g., methoxy group position) and assess activity changes. For example, replacing 4-methoxyphenyl with halogenated analogs may alter lipophilicity and target selectivity .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

- Kinetic isotope effects (KIE): Deuterium labeling at the hydroxyl or pyrrolidine positions to probe rate-determining steps .

- Spectroscopic monitoring: In situ IR or Raman spectroscopy tracks intermediate formation (e.g., enolate or oxonium ions) during oxidation/reduction .

- Theoretical calculations: Density Functional Theory (DFT) models transition states for stereochemical outcomes in cyclization or epoxidation reactions .

Advanced: What strategies address contradictions in reported biological activity data?

Contradictions may arise from:

- Variability in assay conditions (e.g., pH, temperature, or cell line differences).

- Impurity profiles: Trace solvents or stereoisomers (e.g., cis vs. trans) can skew results .

Solutions: - Replicate studies under standardized conditions (e.g., OECD guidelines).

- Use orthogonal assays (e.g., cell-based vs. biochemical) to cross-validate activity.

- Perform meta-analyses of published data to identify confounding variables .

Basic: What are the stability and storage requirements for this compound?

- Thermal stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>150°C typical for pyrrolidine derivatives). Store at -20°C in airtight containers to prevent oxidation .

- Light sensitivity: Protect from UV exposure to avoid photodegradation of the methoxyphenyl group .

- Solvent compatibility: Dissolve in DMSO or ethanol for long-term stock solutions; avoid aqueous buffers with high chloride content to prevent salt formation .

Advanced: How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography: Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers .

- Asymmetric catalysis: Rhodium or iridium complexes with chiral ligands (e.g., BINAP) enforce trans-selectivity during cyclization .

- Circular Dichroism (CD): Quantifies enantiomeric excess (ee) by comparing optical activity to pure standards .

Advanced: What computational tools are effective for predicting its physicochemical properties?

- logP calculation: Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (critical for pharmacokinetic modeling) .

- pKa prediction: QSPR models identify protonation states under physiological conditions, influencing solubility and membrane permeability .

- Solubility parameters: Hansen Solubility Parameters (HSP) guide solvent selection for crystallization or formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.